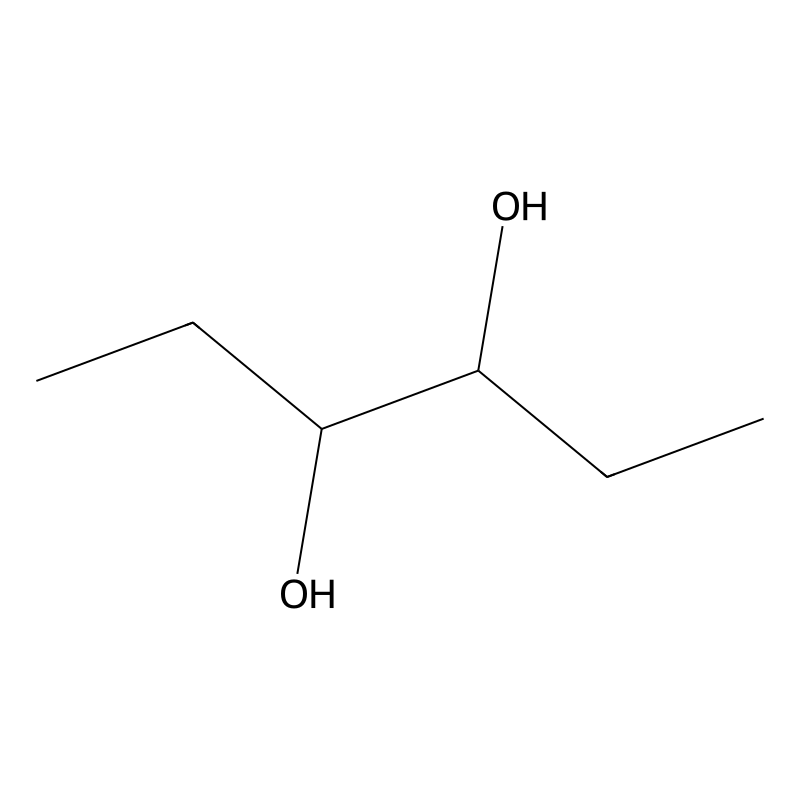3,4-Hexanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biomaterial Development
Regenerative Medicine
Researchers are exploring 3,4-hexanediol's potential as a scaffold material in regenerative medicine. Its biocompatibility and ability to form hydrogels make it a suitable candidate for promoting cell growth and tissue regeneration [1].
Medical Devices
The good thermal stability and processability of 3,4-hexanediol suggest its potential use in the development of medical devices. It could be a component of implants or prosthetics due to its desirable mechanical properties [1].
Source
[1] Buy 3,4-Hexanediol | 922-17-8 - Smolecule ()
Material Science
- Plasticizers: 3,4-hexanediol's ability to soften and improve the flexibility of polymers makes it a potential bio-based plasticizer. This could be beneficial in developing more sustainable and eco-friendly plastic materials [1].
Source
[1] Buy 3,4-Hexanediol | 922-17-8 - Smolecule ()
Antimicrobial Properties
- Antibacterial and Antifungal Activity: Studies suggest that 3,4-hexanediol might possess antibacterial and antifungal properties. This opens doors for research into its potential use as a new class of antimicrobial agents [1].
Source
3,4-Hexanediol, also known as hexane-3,4-diol, is an organic compound with the molecular formula and a molecular weight of approximately 118.17 g/mol. This diol features two hydroxyl (OH) groups located on the third and fourth carbon atoms of a hexane chain, which imparts significant chemical properties and reactivity. The compound is characterized by its linear structure and is classified as a vicinal diol, meaning that the hydroxyl groups are adjacent to each other on the carbon chain .
3,4-Hexanediol is versatile in its chemical reactivity, participating in various reactions:
- Oxidation: It can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to alkanes or other alcohols using reducing agents like sodium borohydride.
- Esterification: It reacts with carboxylic acids to form esters.
- Etherification: The hydroxyl groups can react with alkyl halides to produce ethers.
These reactions highlight the compound's potential utility in organic synthesis and industrial applications.
Research on 3,4-Hexanediol's biological activity is limited but suggests potential interactions with various biochemical pathways. It may influence cellular processes similar to other diols, such as 1,6-Hexanediol, which have been shown to affect metabolic pathways and enzyme activities. Additionally, its biocompatibility makes it a candidate for applications in regenerative medicine, particularly in promoting cell growth and tissue regeneration due to its ability to form hydrogels.
Several methods exist for synthesizing 3,4-Hexanediol:
- From 3-Hexyne: A common approach involves reducing 3-hexyne to cis or trans-3-hexene followed by hydroxylation using permanganate or osmium tetroxide .
- From D-Mannitol: This method requires protection and deprotection steps of hydroxyl groups in D-mannitol.
- Via Butanediol Dehydrogenase: Enzymatic reduction of diketones using Saccharomyces cerevisiae can yield enantioselective products including 3,4-Hexanediol.
These synthetic routes vary in complexity and yield depending on the reagents and conditions used.
3,4-Hexanediol has several applications across various fields:
- Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules and polymers.
- Pharmaceuticals: The compound is utilized as an intermediate in the production of biologically active compounds.
- Industrial Uses: Its properties make it suitable for producing specialty chemicals such as surfactants and plasticizers.
- Medical Devices: Due to its thermal stability and mechanical properties, it is being explored for use in implants and prosthetics.
Several compounds share structural similarities with 3,4-Hexanediol. The following table compares these compounds based on their structural features:
| Compound Name | Molecular Formula | Hydroxyl Group Position | Unique Features |
|---|---|---|---|
| 1,2-Hexanediol | C6H14O2 | First two carbons | Hydroxyl groups at terminal positions |
| 2,3-Butanediol | C4H10O2 | Second and third carbons | Shorter chain; commonly used as a solvent |
| 1,4-Butanediol | C4H10O2 | First and fourth carbons | Used in polymer production |
| 3,4-Dimethyl-3,4-hexanediol | C8H18O2 | Third and fourth carbons | Contains methyl groups; more steric hindrance |
Uniqueness: 3,4-Hexanediol's unique structure arises from the vicinal arrangement of hydroxyl groups on the hexane chain, which imparts distinct chemical properties compared to other diols. Its potential for forming hydrogels also distinguishes it from similar compounds .








